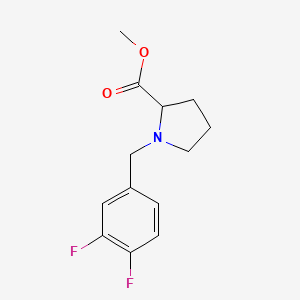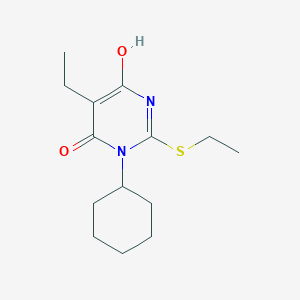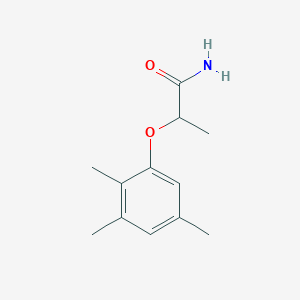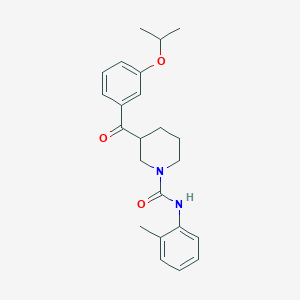![molecular formula C22H28N2O3 B6045969 6-{[3-(1-adamantyl)-3-oxopropyl]amino}-2-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B6045969.png)
6-{[3-(1-adamantyl)-3-oxopropyl]amino}-2-methyl-2H-1,4-benzoxazin-3(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-{[3-(1-adamantyl)-3-oxopropyl]amino}-2-methyl-2H-1,4-benzoxazin-3(4H)-one, commonly known as AOB, is a synthetic compound that belongs to the class of benzoxazinones. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
作用机制
The mechanism of action of AOB is complex and involves multiple pathways. It has been shown to act as an antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. AOB has also been shown to modulate the activity of TRP channels, which are involved in the regulation of various physiological processes, such as pain sensation and thermoregulation. Additionally, AOB has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the metabolism of neurotransmitters.
Biochemical and physiological effects:
AOB has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the levels of various neurotransmitters, such as glutamate, dopamine, and acetylcholine. AOB has also been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of various diseases, such as neurodegenerative diseases and cancer. Additionally, AOB has been shown to modulate the activity of various ion channels, which may be involved in the regulation of pain sensation and thermoregulation.
实验室实验的优点和局限性
AOB has several advantages as a research tool. It is a highly selective and potent compound that can be easily synthesized in high yield and purity. It can also be easily modified to generate analogs with improved potency and selectivity. However, there are also limitations to the use of AOB in lab experiments. It has a short half-life and is rapidly metabolized, which may limit its effectiveness in vivo. Additionally, it may have off-target effects that need to be carefully evaluated.
未来方向
There are several future directions for the research and development of AOB. One potential direction is the development of AOB analogs with improved potency and selectivity. Another direction is the investigation of AOB in the treatment of various diseases, such as neurodegenerative diseases and cancer. Additionally, the mechanisms of action of AOB need to be further elucidated to fully understand its potential therapeutic effects.
合成方法
The synthesis of AOB involves the reaction of 3-(1-adamantyl)-3-oxopropylamine with 2-methyl-2H-1,4-benzoxazin-3(4H)-one. The reaction is typically carried out in the presence of a catalyst, such as triethylamine or diisopropylethylamine, and a solvent, such as dichloromethane or tetrahydrofuran. The product is obtained in high yield and purity through a series of purification steps, such as column chromatography and recrystallization.
科学研究应用
AOB has been used in a wide range of scientific research applications, including biochemistry, physiology, and pharmacology. It has been shown to modulate the activity of various enzymes, receptors, and ion channels, including the N-methyl-D-aspartate (NMDA) receptor and the transient receptor potential (TRP) channels. AOB has also been investigated for its potential therapeutic effects in various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.
属性
IUPAC Name |
6-[[3-(1-adamantyl)-3-oxopropyl]amino]-2-methyl-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-13-21(26)24-18-9-17(2-3-19(18)27-13)23-5-4-20(25)22-10-14-6-15(11-22)8-16(7-14)12-22/h2-3,9,13-16,23H,4-8,10-12H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOKKENCEVMKMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)NCCC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[[3-(1-adamantyl)-3-oxopropyl]amino]-2-methyl-4H-1,4-benzoxazin-3-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-benzyl-1-[3-(4-fluorophenyl)propanoyl]-N-methyl-3-piperidinamine](/img/structure/B6045908.png)
![2-(3-{1-[2-(1-methyl-2-piperidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)nicotinonitrile](/img/structure/B6045912.png)

![2-phenyl-8-(1H-pyrazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6045931.png)


![2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6045944.png)
![5,5'-(1,4-butanediyl)bis[4-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol]](/img/structure/B6045950.png)
![N-(2-methoxyphenyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6045957.png)
![4-ethoxy-2-hydroxybenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B6045967.png)
![{1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-4-piperidinyl}methanol](/img/structure/B6045971.png)
